QM385

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

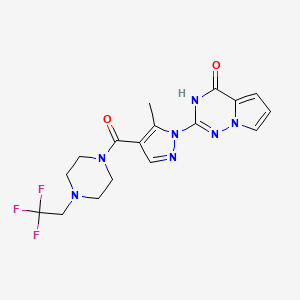

2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N7O2/c1-11-12(15(29)25-7-5-24(6-8-25)10-17(18,19)20)9-21-27(11)16-22-14(28)13-3-2-4-26(13)23-16/h2-4,9H,5-8,10H2,1H3,(H,22,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMQVMCLRRPIIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=NN3C=CC=C3C(=O)N2)C(=O)N4CCN(CC4)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Sepiapterin Reductase Inhibition by QM385

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of QM385, a potent and specific inhibitor of Sepiapterin (B94604) Reductase (SPR). It covers the compound's mechanism of action within the tetrahydrobiopterin (B1682763) (BH4) synthesis pathway, its biochemical and cellular activity, detailed experimental protocols for its evaluation, and its effects in preclinical models.

Introduction: Targeting the Tetrahydrobiopterin Pathway

Tetrahydrobiopterin (BH4) is an essential enzyme cofactor crucial for the synthesis of monoamine neurotransmitters (dopamine and serotonin), the production of nitric oxide, and other metabolic processes.[1][2][3] Dysregulation and overproduction of BH4 have been implicated in the pathophysiology of chronic pain, inflammation, and autoimmune disorders.[1][4][5] Sepiapterin Reductase (SPR) is a key enzyme that catalyzes the final step in the de novo synthesis of BH4 and also participates in its salvage pathway.[2][6][7]

Pharmacological inhibition of SPR presents a compelling therapeutic strategy to normalize excessive BH4 production.[1][4] this compound is a potent, orally bioavailable small-molecule inhibitor of SPR.[8][9] It effectively reduces BH4 levels and has demonstrated efficacy in various preclinical models of pain and inflammation, making it a valuable tool for research and a potential candidate for drug development.[7][10][11][12]

Mechanism of Action of this compound

This compound exerts its effect by directly inhibiting the enzymatic activity of Sepiapterin Reductase. This blockade occurs within the complex BH4 synthesis network, which consists of de novo, salvage, and recycling pathways.

-

De Novo Pathway: This is the primary synthesis route, starting from guanosine (B1672433) triphosphate (GTP). The enzymes GTP cyclohydrolase 1 (GTPCH1) and 6-pyruvoyl-tetrahydropterin synthase (PTPS) convert GTP into an intermediate, 6-pyruvoyl-tetrahydropterin. SPR then catalyzes a two-step reduction of this intermediate to produce BH4.[2][6][13]

-

Salvage Pathway: In the absence of functional SPR, intermediates can be non-enzymatically converted to sepiapterin.[1][10] SPR can then reduce sepiapterin to 7,8-dihydrobiopterin (BH2), which is subsequently converted to BH4 by dihydrofolate reductase (DHFR).[2][6] This pathway allows for minimal BH4 production even when SPR is inhibited, which may prevent complete BH4 rundown.[1][10]

By inhibiting SPR, this compound blocks the final, critical step of the de novo pathway and a key step in the salvage pathway. This leads to two primary biochemical consequences:

-

A significant reduction in the levels of the end-product, BH4.[9][11]

-

An accumulation of the substrate, sepiapterin, which cannot be processed by the inhibited enzyme.[1][7]

This accumulation of sepiapterin serves as a highly specific and sensitive translational biomarker for confirming target engagement of SPR inhibitors in vivo.[1][7][10]

Quantitative Data and In Vitro/In Vivo Activity

This compound is characterized by its high potency at both the enzymatic and cellular levels. Its oral bioavailability allows for effective systemic administration in preclinical studies.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Target/System | Value | Reference |

| Binding IC₅₀ | Recombinant Human Sepiapterin Reductase (SPR) | 1.49 nM | [8][9] |

| Functional IC₅₀ | BH4 Reduction in anti-CD3/28-stimulated mouse splenocytes | 35 nM | [9] |

| Functional IC₅₀ | BH4 Reduction in anti-CD3/28-stimulated human PBMCs | 74 nM | [9] |

Table 2: In Vivo Dose-Dependent Effects of Oral this compound in Mice

| Dose (mg/kg, p.o.) | Effect on Plasma Sepiapterin | Effect on Plasma BH4 | Reference |

| 0.3 | Minimum effective dose, significant increase | Noticeable reduction | [7][14] |

| 1.0 | Dose-dependent increase | Dose-dependent reduction | [7][14] |

| 3.0 | Maximum effect, strong increase | Strong reduction | [7][14] |

These data highlight the potent, dose-dependent activity of this compound in vivo, correlating directly with the established mechanism of SPR inhibition and the resulting accumulation of the sepiapterin biomarker.[7]

Experimental Protocols

The following sections provide detailed methodologies for assessing the activity of SPR inhibitors like this compound.

Protocol: In Vitro Sepiapterin Reductase (SPR) Activity Assay

This protocol describes a spectrophotometric assay to measure the enzymatic activity of SPR and its inhibition by compounds such as this compound. The assay is based on monitoring the decrease in sepiapterin absorbance, which occurs as it is reduced by SPR.

Materials:

-

Recombinant human SPR protein

-

Potassium phosphate (B84403) buffer (100 mM, pH 6.4)

-

NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced)

-

Sepiapterin

-

This compound or other test inhibitors dissolved in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer/microplate reader capable of reading at 420 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of NADPH (e.g., 10 mM in buffer).

-

Prepare a stock solution of sepiapterin (e.g., 5 mM in buffer). Note: Sepiapterin is light-sensitive.

-

Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the assay buffer to achieve the desired test concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

-

-

Set up Reaction Mix:

-

In each well of the 96-well plate, prepare a 200 µL standard reaction mix containing:

-

100 mM Potassium phosphate buffer, pH 6.4

-

100 µM NADPH

-

50 µM Sepiapterin

-

Test compound (this compound at various concentrations) or vehicle (DMSO) control.

-

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Initiate Reaction:

-

Start the reaction by adding a fixed amount of recombinant SPR protein (e.g., 1-2 µg) to each well.

-

-

Measure Activity:

-

Immediately begin monitoring the decrease in absorbance at 420 nm at 37°C. Take readings every 30-60 seconds for a period of 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time curve for each concentration of the inhibitor.

-

Normalize the rates to the vehicle control (100% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: Analysis of Pterins in Biological Samples

This protocol outlines the general steps for measuring sepiapterin and BH4 levels in plasma or tissue samples from animals treated with this compound, typically using High-Performance Liquid Chromatography (HPLC) with fluorescence or tandem mass spectrometry (LC-MS/MS) detection.

Materials:

-

Biological samples (plasma, tissue homogenates) from treated and control animals.

-

Acidic extraction buffer (e.g., 0.1 M HCl or phosphoric acid) containing antioxidants like dithioerythritol (B556865) (DTE) to stabilize BH4.

-

Protein precipitation solution (e.g., trichloroacetic acid or acetonitrile).

-

HPLC or LC-MS/MS system.

-

Analytical standards for sepiapterin and BH4.

Procedure:

-

Sample Collection and Stabilization:

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuge to obtain plasma.

-

Harvest tissues and immediately snap-freeze in liquid nitrogen to halt metabolic activity.

-

All handling must be performed rapidly and on ice to prevent oxidation of pterins, especially BH4.

-

-

Extraction:

-

For plasma, add 1 part plasma to 9 parts ice-cold acidic extraction buffer.

-

For tissues, homogenize the frozen tissue in the ice-cold acidic extraction buffer.

-

-

Protein Precipitation:

-

Add a protein precipitation agent to the extract, vortex thoroughly, and incubate on ice for 10 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

-

Sample Analysis:

-

Carefully collect the supernatant and transfer it to an autosampler vial.

-

Inject the sample into the HPLC or LC-MS/MS system.

-

Pterins are separated on a suitable column (e.g., C18) and detected. BH4 and sepiapterin have distinct retention times and mass-to-charge ratios.

-

-

Quantification:

-

Generate a standard curve using known concentrations of analytical standards.

-

Quantify the concentration of sepiapterin and BH4 in the samples by comparing their peak areas or signal intensities to the standard curve.

-

Normalize results to the protein content for tissue samples.

-

Preclinical Efficacy

This compound has been evaluated in multiple preclinical models, demonstrating its therapeutic potential in conditions driven by excess BH4 production.

-

Inflammatory Pain: In the collagen antibody-induced arthritis (CAIA) mouse model, oral administration of this compound (3 mg/kg) significantly reduced heat hyperalgesia without affecting the clinical signs of inflammation, such as swelling.[7][15] This analgesic effect was directly correlated with a significant increase in plasma sepiapterin levels, confirming SPR inhibition.[7]

-

Neuropathic & Postsurgical Pain: Inhibition of the BH4 pathway is a validated strategy for reducing neuropathic and postsurgical pain.[5][11] In a rat postsurgical pain model, this compound produced a dose-dependent antinociceptive effect, which was associated with a reduction of BH4 levels in the incised skin tissue.[11]

-

Autoimmunity and Allergy: The BH4 pathway is critical for T-cell proliferation.[10] this compound has been shown to inhibit the proliferation of both mouse and human T-cells and reduce inflammation in models of airway allergic inflammation.[9]

Conclusion

This compound is a highly potent and specific inhibitor of sepiapterin reductase with excellent in vitro and in vivo activity. Its clear mechanism of action, oral bioavailability, and demonstrated efficacy in preclinical models of pain and inflammation establish it as a critical research tool and a promising therapeutic candidate. The direct relationship between SPR inhibition and the accumulation of sepiapterin provides a robust and translational biomarker for assessing target engagement in future clinical development.

References

- 1. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reduction of Neuropathic and Inflammatory Pain through Inhibition of the Tetrahydrobiopterin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Sepiapterin reductase inhibitor | Probechem Biochemicals [probechem.com]

- 10. Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peripheral tetrahydrobiopterin is involved in the pathogenesis of mechanical hypersensitivity in a rodent postsurgical pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Sepiapterin Reductase Inhibition Leading to Selective Reduction of Inflammatory Joint Pain in Mice and Increased Urinary Sepiapterin Levels in Humans and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

QM385 and the Tetrahydrobiopterin (BH4) Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrobiopterin (B1682763) (BH4) is a critical enzymatic cofactor essential for the synthesis of key neurotransmitters and nitric oxide. Dysregulation of the BH4 pathway is implicated in a range of pathologies, including autoimmune diseases, inflammatory conditions, and chronic pain. QM385, a potent and orally bioavailable small molecule inhibitor of sepiapterin (B94604) reductase (SPR), the terminal enzyme in the de novo BH4 synthesis pathway, has emerged as a promising therapeutic candidate for modulating BH4 levels. This technical guide provides an in-depth overview of this compound, its mechanism of action within the BH4 pathway, a compilation of key quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

The Tetrahydrobiopterin (BH4) Pathway

The cellular concentration of tetrahydrobiopterin (BH4) is tightly regulated through a network of synthesis and recycling pathways. BH4 is an essential cofactor for several critical enzymes, including aromatic amino acid hydroxylases (phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase) and nitric oxide synthases (NOS).[1][2][3][4] Consequently, it plays a pivotal role in the production of neurotransmitters such as dopamine (B1211576) and serotonin, and in the regulation of vascular tone and inflammation.[2][3]

There are three primary pathways that govern intracellular BH4 levels:

-

The De Novo Synthesis Pathway: This pathway synthesizes BH4 from guanosine (B1672433) triphosphate (GTP). It involves three key enzymes:

-

GTP cyclohydrolase I (GCH1): The rate-limiting enzyme that converts GTP to 7,8-dihydroneopterin (B1664191) triphosphate.[2][4]

-

6-Pyruvoyl-tetrahydropterin synthase (PTPS): Converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin.[2][4]

-

Sepiapterin reductase (SPR): Catalyzes the final step, reducing 6-pyruvoyl-tetrahydropterin to BH4.[2][4]

-

-

The Salvage Pathway: This pathway can synthesize BH4 from sepiapterin, an intermediate that can be formed from the de novo pathway. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, capable of reducing dihydrobiopterin (BH2) to BH4.[5]

-

The Recycling Pathway: After its utilization as a cofactor, BH4 is oxidized to quinonoid dihydrobiopterin (qBH2). The recycling pathway, primarily involving the enzyme dihydropteridine reductase (DHPR), efficiently regenerates BH4 from qBH2, ensuring its continued availability.[2]

This compound: A Potent Sepiapterin Reductase (SPR) Inhibitor

This compound is a small molecule inhibitor that specifically targets sepiapterin reductase (SPR), the final enzyme in the de novo BH4 synthesis pathway.[6] By inhibiting SPR, this compound effectively reduces the production of BH4, leading to the accumulation of the upstream metabolite, sepiapterin.[7] This mechanism provides a targeted approach to modulate BH4 levels in pathological conditions where BH4 overproduction is a driving factor.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of sepiapterin reductase. This leads to a dose-dependent decrease in BH4 levels and a corresponding increase in sepiapterin, which can serve as a biomarker for target engagement.[7][8]

Quantitative Data for this compound

The following tables summarize key quantitative data for this compound from preclinical studies.

| Parameter | Value | Species | Assay | Reference |

| IC50 | 1.49 nM | Human | Sepiapterin Reductase (SPR) Inhibition Assay | [6][9] |

Table 1: In Vitro Potency of this compound

| Study | Model | Treatment | Outcome | Result | Reference |

| T-Cell Proliferation | Human CD4+ T-cells | This compound | Inhibition of Proliferation | Effective at low doses | [6][9] |

| Autoimmunity | Mouse Model | This compound | Blocks T-cell proliferation and autoimmunity | Nanomolar potency | [6] |

| Inflammatory Pain | Mouse Collagen Antibody-Induced Arthritis (CAIA) | This compound (0.3 - 3 mg/kg, p.o.) | Plasma Sepiapterin Levels | Dose-dependent increase | [8] |

| Inflammatory Pain | Mouse CAIA Model | This compound (3 mg/kg, p.o.) | Heat Hypersensitivity | Significant reduction | [8] |

| Postsurgical Pain | Rat Paw Incision Model | This compound | Antinociceptive Effect | Significant dose-dependent effect | [10] |

| Postsurgical Pain | Rat Paw Incision Model | This compound | BH4 Levels in Incised Tissue | Significant reduction | [10] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Sepiapterin Reductase (SPR) Inhibition Assay

Objective: To determine the in vitro potency (IC50) of this compound against sepiapterin reductase.

Principle: The activity of SPR is measured by monitoring the decrease in absorbance of the substrate, sepiapterin, at 420 nm as it is converted to dihydrobiopterin (BH2) in the presence of NADPH.[4]

Materials:

-

Recombinant human sepiapterin reductase (SPR)

-

Sepiapterin

-

NADPH

-

Potassium phosphate (B84403) buffer (100 mM, pH 6.4)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 420 nm

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.4), 100 µM NADPH, and 50 µM sepiapterin.

-

Add varying concentrations of this compound (typically in a serial dilution) or vehicle (DMSO) to the wells of a 96-well plate.

-

Initiate the reaction by adding 2 µg of recombinant human SPR to each well. The final reaction volume is typically 200 µl.

-

Immediately monitor the decrease in absorbance at 420 nm over time using a microplate reader.

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11][12]

Measurement of Tetrahydrobiopterin (BH4) and Sepiapterin Levels

Objective: To quantify the levels of BH4 and sepiapterin in biological samples (e.g., plasma, tissues) following treatment with this compound.

Principle: Due to the instability and rapid oxidation of BH4, its measurement requires specific sample handling and analytical techniques.[1][13][14] High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS) are commonly used methods.[1][5]

Materials:

-

Biological samples (plasma, tissue homogenates)

-

Acidic extraction buffer (e.g., 0.1 M HCl) containing antioxidants like 1,4-dithioerythritol (DTE) and diethylenetriaminepentaacetic acid (DTPA) to stabilize BH4.[1]

-

HPLC system with an electrochemical detector or a tandem mass spectrometer

-

Analytical standards for BH4 and sepiapterin

Procedure (General Workflow):

-

Sample Collection and Stabilization: Collect blood into tubes containing anticoagulants and immediately add an antioxidant solution (e.g., 10% ascorbic acid to a final concentration of 1%).[5] For tissues, homogenize in ice-cold acidic extraction buffer containing antioxidants.[1]

-

Protein Precipitation: Precipitate proteins by adding a strong acid (e.g., trichloroacetic acid or perchloric acid) and centrifuge to collect the supernatant.

-

Chromatographic Separation: Inject the supernatant onto an appropriate HPLC column (e.g., a reverse-phase C18 column) to separate BH4, sepiapterin, and other pteridines.

-

Detection and Quantification:

-

Data Analysis: Quantify the concentrations of BH4 and sepiapterin by comparing the peak areas of the samples to those of known standards.

T-Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of T-lymphocytes.

Principle: T-cell proliferation is a hallmark of T-cell activation. This assay measures the ability of T-cells to proliferate in response to stimulation (e.g., with anti-CD3 and anti-CD28 antibodies) in the presence or absence of this compound.[15][16][17] Proliferation can be quantified using various methods, such as incorporation of a radioactive tracer (e.g., [3H]-thymidine), a fluorescent dye (e.g., CFSE), or by measuring ATP levels as an indicator of cell viability (e.g., CellTiter-Glo®).[16]

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

Culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)

-

Stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well culture plates

-

Reagents for proliferation measurement (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer (if using CellTiter-Glo®)

Procedure (using CellTiter-Glo®):

-

Isolate PBMCs or T-cells from whole blood using density gradient centrifugation.

-

Seed the cells into a 96-well plate at an optimized density (e.g., 1 x 10^5 cells/well).

-

Add varying concentrations of this compound or vehicle (DMSO) to the wells.

-

Stimulate the cells by adding anti-CD3 and anti-CD28 antibodies. Include unstimulated and vehicle-treated stimulated controls.

-

Incubate the plate for a defined period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

At the end of the incubation, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer. The luminescence signal is proportional to the amount of ATP, which is indicative of the number of viable, proliferating cells.

-

Calculate the percentage of inhibition of proliferation for each concentration of this compound relative to the vehicle-treated stimulated control.

In Vivo Efficacy Models

Objective: To evaluate the anti-inflammatory and analgesic effects of this compound in a mouse model of rheumatoid arthritis.[2][3][6][18][19]

Principle: The CAIA model is a rapid and reproducible model of inflammatory arthritis induced by the administration of a cocktail of monoclonal antibodies against type II collagen, followed by a lipopolysaccharide (LPS) challenge.[2] This induces an acute inflammatory response in the joints, mimicking aspects of rheumatoid arthritis.

Procedure:

-

Induction of Arthritis: Administer a cocktail of anti-collagen antibodies intravenously or intraperitoneally to susceptible mouse strains (e.g., C57BL/6).

-

Three days later, administer a single intraperitoneal injection of LPS to synchronize and enhance the inflammatory response.

-

Treatment: Administer this compound orally at various doses (e.g., 0.3, 1, 3 mg/kg) or vehicle daily, starting before or at the time of arthritis induction.

-

Assessment of Arthritis:

-

Clinical Scoring: Visually score the severity of arthritis in each paw daily based on a scale that assesses erythema and swelling.

-

Paw Thickness: Measure the thickness of the paws using a digital caliper.

-

-

Pain Assessment:

-

Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source.

-

Mechanical Allodynia: Assess the paw withdrawal threshold in response to stimulation with von Frey filaments.

-

-

Biomarker Analysis: Collect blood samples to measure plasma levels of sepiapterin and BH4 as described in section 4.2.

Conclusion

This compound represents a targeted therapeutic strategy for diseases driven by the overproduction of tetrahydrobiopterin. Its high potency as a sepiapterin reductase inhibitor and its demonstrated efficacy in preclinical models of inflammation and pain underscore its potential as a novel therapeutic agent. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on this compound and the broader field of BH4 pathway modulation. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic utility of this compound in human diseases.

References

- 1. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC-MS/MS methods for direct measurement of sepiapterin and tetrahydrobiopterin in human plasma and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chondrex.com [chondrex.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 17. T Cell Proliferation Assay - Creative Biolabs [creative-biolabs.com]

- 18. resources.amsbio.com [resources.amsbio.com]

- 19. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

QM385: A Technical Guide for Research in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of QM385, a potent and selective inhibitor of sepiapterin (B94604) reductase (SPR), for its application in inflammatory disease research. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to this compound and its Core Mechanism

This compound is a small molecule inhibitor of sepiapterin reductase (SPR), a critical enzyme in the de novo and salvage pathways of tetrahydrobiopterin (B1682763) (BH4) biosynthesis.[1][2] Elevated levels of BH4 are implicated in the pathogenesis of various inflammatory conditions and associated pain.[1][3] By inhibiting SPR, this compound effectively reduces the production of BH4, thereby mitigating inflammatory responses and pain hypersensitivity.[1][3] This targeted approach offers a promising therapeutic strategy for a range of inflammatory disorders. This compound is orally bioavailable and has demonstrated efficacy in preclinical models of inflammatory arthritis.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Value | Species/System | Reference |

| IC50 (SPR inhibition) | 1.49 nM | Cell-free assay | [5] |

| IC50 (cell-based) | 35 nM | Not specified | [1] |

| Minimum Effective Dose (in vivo) | 0.3 mg/kg (p.o.) | Naïve mice | [1] |

| Maximum Effective Dose (in vivo) | 3 mg/kg (p.o.) | Naïve mice | [1] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Route of Administration | Reference |

| Tmax (Time to maximum plasma concentration) | 1 hour | Oral (p.o.) | [1] |

| T1/2 (Half-life) | 4 hours | Oral (p.o.) | [1] |

Table 3: Effect of this compound on Plasma Sepiapterin Levels in a Mouse Model of Inflammatory Arthritis (CAIA)

| Treatment Group | Plasma Sepiapterin Levels (Arbitrary Units, Mean ± SEM) | Statistical Significance | Reference |

| Control | ~2 | - | [1] |

| CAIA + Vehicle | ~2 | - | [1] |

| CAIA + this compound (3mg/kg, p.o.) | ~12 | p<0.01 (vs. CAIA + Vehicle) | [1] |

Table 4: Effect of this compound on Pain Hypersensitivity in the CAIA Mouse Model

| Pain Modality | Outcome | Treatment | Statistical Significance | Reference |

| Heat Hypersensitivity | Reduced withdrawal latency | This compound (3mg/kg, p.o.) | p<0.05 | [1] |

| Mechanical Hypersensitivity | No significant effect | This compound (3mg/kg, p.o.) | p>0.05 | [1] |

| Cold Allodynia | No significant effect | This compound (3mg/kg, p.o.) | p>0.05 | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Inflammation

The primary mechanism of this compound involves the inhibition of sepiapterin reductase, leading to a reduction in tetrahydrobiopterin levels. BH4 is a critical cofactor for several enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. In the context of inflammation, elevated BH4 can contribute to oxidative stress and pain signaling. Furthermore, BH4 has been shown to be essential for T-cell proliferation.[4] While a direct link between this compound and the NLRP3 inflammasome has not been explicitly demonstrated, BH4 has been suggested to have anti-inflammatory activities by inhibiting the assembly and activation of the inflammasome.[6]

Caption: this compound inhibits SPR, reducing BH4 and downstream inflammatory processes.

Experimental Workflow: Collagen Antibody-Induced Arthritis (CAIA) Model

The CAIA model is a widely used and rapid in vivo model to study inflammatory arthritis, mimicking features of human rheumatoid arthritis.[7][8]

Caption: Workflow for the CAIA mouse model to evaluate this compound efficacy.

Detailed Experimental Protocols

Collagen Antibody-Induced Arthritis (CAIA) in Mice

This protocol is adapted from established methodologies.[7][8][9][10]

Materials:

-

Male BALB/c mice (8-12 weeks old)

-

Cocktail of monoclonal antibodies to type II collagen (e.g., from Chondrex)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound, suspended in 0.5% TWEEN 80/5% carboxymethyl cellulose (B213188) in 0.9% saline[1]

-

Vehicle control (0.5% TWEEN 80/5% carboxymethyl cellulose in 0.9% saline)

-

Calipers for paw thickness measurement

Procedure:

-

Day 0: Administer the collagen antibody cocktail intravenously (i.v.) or intraperitoneally (i.p.) to the mice.

-

Day 3: Inject LPS (25-50 µ g/mouse ) i.p. to synchronize and enhance the inflammatory response.

-

Treatment Administration: Begin oral gavage (p.o.) of this compound (e.g., 3 mg/kg) or vehicle. One study administered this compound twice daily for 3 days, with testing performed 1 hour after the final dose.[1]

-

Clinical Scoring: From Day 3 onwards, assess and score arthritis severity daily. A common scoring system is as follows: 0 = normal, 1 = swelling in one joint, 2 = swelling in more than one joint, 3 = severe swelling of the entire paw, 4 = ankylosis. The maximum score per paw is 4, and the maximum score per mouse is 16.[9]

-

Paw Edema Measurement: Measure the thickness of the hind paws daily using a caliper.

Assessment of Pain Sensitivity

a) Heat Hypersensitivity (Hargreaves Test): [11][12][13][14]

-

Acclimatize mice in individual Plexiglas chambers on a heated glass floor for at least 30 minutes.

-

A radiant heat source is focused on the plantar surface of the hind paw.

-

The time taken for the mouse to withdraw its paw (paw withdrawal latency) is automatically recorded.

-

A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.

-

Perform three measurements per paw, with at least 5 minutes between each measurement, and average the results.

b) Mechanical Allodynia (von Frey Test): [15]

-

Place mice in individual compartments on an elevated mesh floor and allow them to acclimatize.

-

Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

-

A positive response is a sharp withdrawal of the paw.

-

The 50% paw withdrawal threshold is calculated using the up-down method.

Histological Analysis of Joints

This protocol is based on standard histological techniques for arthritis models.[16][17][18]

Procedure:

-

At the end of the study, euthanize the mice and dissect the hind paws.

-

Fix the paws in 10% neutral buffered formalin for 24-48 hours.

-

Decalcify the tissues in a suitable decalcifying solution until the bones are pliable.

-

Process the tissues through graded alcohols and xylene, and embed in paraffin.

-

Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Safranin O-Fast Green to assess cartilage damage.

-

Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion by a blinded observer. A common scoring scale ranges from 0 (normal) to 3 or 5 (severe).[16][17]

Measurement of Plasma Sepiapterin

This protocol requires specialized equipment and is based on HPLC-MS/MS methods.[19][20][21]

Procedure:

-

Collect blood from mice via cardiac puncture or tail vein into EDTA-containing tubes.

-

Immediately place the tubes on ice and centrifuge at 4°C to separate the plasma.

-

To prevent oxidation of pteridines, add a stabilizing agent like ascorbic acid to the plasma.

-

Store plasma samples at -80°C until analysis.

-

Quantify sepiapterin levels using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

T-Cell Proliferation Assay

This protocol is a general guide for assessing the effect of this compound on T-cell proliferation.[4][22]

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T-cells

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

-

This compound dissolved in DMSO

-

Cell proliferation reagent (e.g., CellTiter-Glo®)

Procedure:

-

Isolate PBMCs or CD4+ T-cells from healthy donor blood.

-

Plate the cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).

-

Stimulate the T-cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

-

Incubate the cells for a period of time (e.g., 72 hours).

-

Measure cell proliferation using a suitable assay, such as the CellTiter-Glo® luminescent cell viability assay, which quantifies ATP as an indicator of metabolically active cells.

Conclusion

This compound represents a targeted therapeutic approach for inflammatory diseases by inhibiting sepiapterin reductase and subsequently reducing tetrahydrobiopterin levels. The data presented in this guide demonstrate its potency and efficacy in a relevant preclinical model of inflammatory arthritis. The detailed protocols and workflows provided herein are intended to facilitate further research into the therapeutic potential of this compound and to standardize the evaluation of its effects in inflammatory disease models.

References

- 1. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduction of Neuropathic and Inflammatory Pain through Inhibition of the Tetrahydrobiopterin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The metabolite BH4 controls T–cell proliferation in autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. criver.com [criver.com]

- 8. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mouse anti‐collagen antibody‐induced arthritis model (CAIA) [bio-protocol.org]

- 10. chondrex.com [chondrex.com]

- 11. researchgate.net [researchgate.net]

- 12. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eneuro.org [eneuro.org]

- 14. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New Solution: MouseMet and RatMet: refined mechanical and thermal nociceptive testing | Innovation Platform [nc3rs.org.uk]

- 16. inotiv.com [inotiv.com]

- 17. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A Phase 1 Study to Assess the Pharmacokinetics, Food Effect, Safety, and Tolerability of Sepiapterin in Healthy Japanese and Non-Japanese Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. LC-MS/MS methods for direct measurement of sepiapterin and tetrahydrobiopterin in human plasma and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Molecular Target of QM385

This technical guide provides a comprehensive overview of the molecular target of this compound, a potent small molecule inhibitor with significant therapeutic potential. The document details the identity of the molecular target, the associated signaling pathways, quantitative data on its inhibitory activity, and the experimental protocols used for its characterization.

Molecular Target: Sepiapterin (B94604) Reductase (SPR)

The primary molecular target of this compound has been identified as Sepiapterin Reductase (SPR) .[1][2] this compound is a potent inhibitor of this enzyme, which plays a crucial role in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4).[1][2][3][4][5] By inhibiting SPR, this compound effectively modulates the levels of BH4, a key cofactor involved in various physiological and pathological processes, including inflammation and pain signaling.[2][3][5]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The key quantitative metrics are summarized in the table below.

| Assay Type | Parameter | Value | Reference |

| Enzyme Inhibition Assay | IC50 against Sepiapterin Reductase (SPR) | 1.49 nM | [1] |

| Cell-Based Assay | IC50 | 35 nM | [2] |

| In Vivo Mouse Model (CAIA) | Minimum Effective Dose | 0.3 mg/kg | [2] |

| In Vivo Mouse Model (CAIA) | Maximum Effective Dose | 3 mg/kg | [2] |

Signaling Pathway: Tetrahydrobiopterin (BH4) Biosynthesis

Sepiapterin Reductase is the terminal enzyme in the de novo biosynthesis of tetrahydrobiopterin (BH4), a critical enzymatic cofactor.[2][3] BH4 is essential for the function of several key enzymes, including aromatic amino acid hydroxylases (which are involved in neurotransmitter synthesis) and nitric oxide synthases.[3] Overproduction of BH4 is implicated in the pathogenesis of chronic pain and inflammatory conditions.[2][3][5]

The BH4 synthesis pathway begins with guanosine (B1672433) triphosphate (GTP) and proceeds through a series of enzymatic steps. SPR catalyzes the final reduction step to produce BH4.[2] this compound's inhibition of SPR blocks this final step, thereby reducing the overproduction of BH4 in pathological states.

Experimental Protocols

The characterization of this compound and its molecular target involves several key experimental methodologies.

Enzyme Inhibition Assay

This assay is designed to determine the concentration of this compound required to inhibit the enzymatic activity of SPR by 50% (IC50).

-

Objective: To quantify the potency of this compound as an inhibitor of recombinant SPR.

-

Methodology:

-

Recombinant human SPR is incubated with its substrate, sepiapterin, and the cofactor NADPH.

-

The reaction is initiated in the presence of varying concentrations of this compound.

-

The rate of NADPH consumption is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.

-

The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cellular Proliferation Assay

This assay assesses the effect of this compound on the proliferation of immune cells, which is often dependent on BH4.

-

Objective: To determine the functional consequence of SPR inhibition in a cellular context.

-

Methodology:

-

Human CD4+ T cells are cultured in vitro.

-

The cells are stimulated to proliferate using appropriate mitogens (e.g., anti-CD3/CD28 antibodies).

-

The stimulated cells are treated with a range of concentrations of this compound.

-

After a defined incubation period (e.g., 72 hours), cell proliferation is measured using a standard method, such as the incorporation of a radioactive tracer (e.g., [3H]-thymidine) or a fluorescent dye (e.g., CFSE).

-

The concentration of this compound that inhibits proliferation by 50% is determined.

-

In Vivo Efficacy in a Collagen Antibody-Induced Arthritis (CAIA) Mouse Model

This protocol evaluates the therapeutic potential of this compound in a preclinical model of inflammatory arthritis.

-

Objective: To assess the anti-inflammatory and analgesic effects of this compound in vivo.

-

Methodology:

-

Arthritis is induced in mice by intravenous injection of a cocktail of monoclonal antibodies against type II collagen, followed by a lipopolysaccharide (LPS) challenge.

-

A treatment group of mice receives oral administration of this compound at various dosages (e.g., 0.3, 1, 3 mg/kg). A control group receives a vehicle.

-

Clinical signs of arthritis, such as paw swelling and joint inflammation, are monitored and scored daily.

-

Pain-related behaviors, such as thermal and mechanical hypersensitivity, are assessed at specified time points.

-

At the end of the study, plasma or tissue samples may be collected to measure levels of sepiapterin (a biomarker of SPR inhibition) and BH4.

-

Experimental Workflow for Target Identification and Validation

The process of identifying and validating the molecular target of a compound like this compound typically follows a structured workflow, from initial screening to in vivo validation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]

- 5. Peripheral tetrahydrobiopterin is involved in the pathogenesis of mechanical hypersensitivity in a rodent postsurgical pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Effects of QM385 on Cytokine Production: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

QM385, a potent and selective inhibitor of sepiapterin (B94604) reductase (SPR), is emerging as a significant modulator of immune responses. By targeting a critical enzyme in the de novo and salvage pathways of tetrahydrobiopterin (B1682763) (BH4) synthesis, this compound effectively reduces the bioavailability of this essential cofactor. BH4 is indispensable for the function of various enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases, and plays a pivotal role in the proliferation and activation of immune cells, particularly T-lymphocytes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on cytokine production, and the underlying signaling pathways. While direct quantitative data on the effect of this compound on a broad spectrum of cytokines remains limited in publicly available literature, this document synthesizes the current understanding of sepiapterin reductase inhibition on immunomodulation, drawing from studies on this compound and other specific SPR inhibitors.

Introduction: The Role of Sepiapterin Reductase and Tetrahydrobiopterin in Immunity

Sepiapterin reductase (SPR) is the terminal enzyme in the biosynthesis of tetrahydrobiopterin (BH4), a critical enzymatic cofactor. The synthesis of BH4 can occur through two primary pathways: the de novo pathway, which starts from guanosine (B1672433) triphosphate (GTP), and the salvage pathway. SPR participates in both of these pathways, making it a key regulator of intracellular BH4 levels.

BH4 is essential for a variety of physiological processes, including the synthesis of neurotransmitters and the production of nitric oxide (NO). In the context of the immune system, BH4 is crucial for the proliferation of T-cells.[1] Heightened immune responses, such as those seen in autoimmune conditions and allergic inflammation, are often associated with increased T-cell activity. Therefore, the inhibition of SPR presents a promising therapeutic strategy for modulating immune responses by limiting BH4 availability. Recent studies have shown that SPR inhibition can reduce T-cell proliferation and ameliorate autoimmune and type 2 allergic inflammation.[1]

This compound: A Selective Inhibitor of Sepiapterin Reductase

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for sepiapterin reductase. Its primary mechanism of action is the competitive inhibition of SPR, which leads to a significant reduction in the synthesis of BH4. This targeted action allows for the investigation of the specific roles of the BH4 pathway in various pathological conditions, including inflammatory disorders.

The Effect of Sepiapterin Reductase Inhibition on Cytokine Production

While comprehensive studies detailing the effect of this compound on a wide array of cytokines are not yet extensively published, research on specific sepiapterin reductase inhibitors provides valuable insights into their immunomodulatory properties.

Macrophage Cytokine Production

Studies involving the sepiapterin reductase inhibitor SPRi3 have shown a selective effect on macrophage function. In lipopolysaccharide (LPS)-activated peritoneal macrophages, SPRi3 did not alter the production of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). However, it effectively prevented the generation of nitric oxide (NO). This suggests that SPR inhibition may not universally suppress all inflammatory mediators from macrophages but can selectively target specific pathways, such as those dependent on nitric oxide synthase.

Table 1: Effect of Sepiapterin Reductase Inhibitor (SPRi3) on Cytokine Production in LPS-Activated Macrophages

| Cytokine | Treatment | Change in Production | Reference |

| IL-1β | SPRi3 (50 µM) | No significant change | [2] |

| IL-6 | SPRi3 (50 µM) | No significant change | [2] |

| Nitric Oxide (NO) | SPRi3 (50 µM) | Significant reduction | [2] |

This table summarizes the currently available data on the effect of a specific SPR inhibitor on macrophage cytokine production. Further research is needed to establish a comprehensive profile for this compound.

T-Cell Proliferation and Function

A key finding in the study of SPR inhibitors is their impact on T-lymphocytes. Research has demonstrated that inhibition of SPR can reduce T-cell proliferation.[1] This is a critical observation, as T-cells are central drivers of adaptive immunity and are heavily implicated in the pathogenesis of many inflammatory and autoimmune diseases. By limiting the expansion of T-cell populations, SPR inhibitors like this compound have the potential to dampen excessive immune responses. Furthermore, it has been noted that SPR inhibition can decrease both autoimmune and type 2 allergic inflammation, suggesting a broad impact on T-helper cell-mediated responses.[1]

Signaling Pathways and Experimental Workflows

Tetrahydrobiopterin (BH4) Synthesis Pathway

The synthesis of BH4 is a multi-step enzymatic process that is tightly regulated. This compound intervenes at the final step of this pathway by inhibiting sepiapterin reductase.

Caption: The de novo biosynthesis pathway of tetrahydrobiopterin (BH4) from GTP.

Experimental Workflow for Assessing Cytokine Production

A standard workflow to evaluate the effect of this compound on cytokine production in immune cells involves cell isolation, stimulation, treatment, and subsequent cytokine measurement.

Caption: A generalized experimental workflow for studying the effect of this compound on cytokine production.

Detailed Experimental Protocols

Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Plating: Plate the cells in 96-well plates at a density of 2 x 10^5 cells per well.

T-Cell Activation and this compound Treatment

-

Activation: For T-cell activation, coat 96-well plates with anti-human CD3 antibody (e.g., clone OKT3) at a concentration of 1-5 µg/mL overnight at 4°C. Wash the wells with sterile PBS before adding the cells. Add soluble anti-human CD28 antibody (e.g., clone CD28.2) at a concentration of 1-2 µg/mL to the cell suspension.

-

This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations. Add the this compound dilutions to the cells at the same time as the activation stimuli. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24-72 hours.

Macrophage Activation and this compound Treatment

-

Cell Culture: Culture a macrophage cell line (e.g., THP-1) or primary monocyte-derived macrophages in appropriate culture medium.

-

Activation: Stimulate the macrophages with lipopolysaccharide (LPS) from E. coli at a concentration of 100 ng/mL to 1 µg/mL.

-

This compound Treatment: Add this compound at various concentrations to the cells simultaneously with LPS stimulation. Include a vehicle control.

-

Incubation: Incubate the cells for 18-24 hours at 37°C and 5% CO2.

Cytokine Measurement

-

Sample Collection: After the incubation period, centrifuge the cell plates and collect the culture supernatants.

-

Cytokine Analysis: Measure the concentrations of various cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-4, IL-6, IL-10, IL-17) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex cytokine bead array (CBA) platform according to the manufacturer's instructions.

Conclusion and Future Directions

This compound, through its inhibition of sepiapterin reductase and subsequent depletion of tetrahydrobiopterin, presents a targeted approach to immunomodulation. The available evidence strongly suggests that this mechanism can effectively suppress T-cell proliferation and has the potential to alter the cytokine profile in inflammatory conditions. The selective action of SPR inhibitors, as demonstrated by the differential effects on macrophage-derived cytokines and nitric oxide, highlights the nuanced role of the BH4 pathway in immune regulation.

To fully elucidate the therapeutic potential of this compound, further research is imperative. Specifically, comprehensive studies are needed to quantify the dose-dependent effects of this compound on a broad panel of cytokines produced by various immune cell subsets, including Th1, Th2, Th17, and regulatory T-cells. Such data will be instrumental in defining the precise immunomodulatory profile of this compound and will guide its development for the treatment of a range of inflammatory and autoimmune disorders. The experimental protocols outlined in this guide provide a framework for conducting these critical investigations.

References

- 1. Sepiapterin Reductase Inhibition Leading to Selective Reduction of Inflammatory Joint Pain in Mice and Increased Urinary Sepiapterin Levels in Humans and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunological impact of tetrahydrobiopterin on the central nervous system in a murine model of rabies virus infection - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of QM385 in Neuroinflammation: A Technical Overview

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical studies investigating the efficacy and mechanism of action of QM385, a novel small molecule inhibitor of sepiapterin (B94604) reductase (SPR), in the context of neuroinflammation. Neuroinflammation is a critical underlying component in a wide array of neurological disorders, including acute injuries like stroke and chronic neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][2][3] The activation of glial cells, particularly microglia and astrocytes, orchestrates this inflammatory response through the release of cytotoxic and pro-inflammatory mediators, including cytokines, chemokines, and reactive oxygen species.[1][3][4][5] Targeting the molecular pathways that drive this process represents a promising therapeutic strategy.

Core Mechanism of Action: Targeting the Tetrahydrobiopterin (B1682763) (BH4) Synthesis Pathway

This compound is an inhibitor of sepiapterin reductase (SPR), a key enzyme in the biosynthesis of tetrahydrobiopterin (BH4).[6][7] BH4 is an essential cofactor for several enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases.[6] Under pathological conditions, such as nerve injury and inflammation, the de novo BH4 synthesis pathway is significantly upregulated in immune cells and neurons.[6][8] This overproduction of BH4 has been directly linked to the pathogenesis of inflammatory and neuropathic pain.[6][8] By inhibiting SPR, this compound effectively reduces the excessive production of BH4, thereby mitigating inflammation and pain hypersensitivity.[6]

The BH4 synthesis pathway begins with GTP and is regulated by the rate-limiting enzyme GTP cyclohydrolase 1 (GCH1). SPR catalyzes the final step in this pathway. Inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like Interleukin-1β (IL-1β), can massively activate this pathway, leading to the perpetuation of the inflammatory state.[6]

References

- 1. Small Molecule Reduces Neuroinflammation in Preclinical Study | Technology Networks [technologynetworks.com]

- 2. Regional sensitivity to neuroinflammation: In vivo and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-inflammatory and neuroprotective effects of an orally active apocynin derivative in pre-clinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms Underlying Neuroinflammation Intervention with Medicinal Plants: A Critical and Narrative Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]

Investigating the Pharmacodynamics of QM385: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

QM385 is a potent and selective small molecule inhibitor of sepiapterin (B94604) reductase (SPR), the terminal enzyme in the de novo biosynthesis of tetrahydrobiopterin (B1682763) (BH4).[1] By modulating the levels of BH4, a critical enzymatic cofactor, this compound has demonstrated significant therapeutic potential in preclinical models of pain and autoimmune diseases. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and a visualization of the key signaling pathways it modulates.

Core Mechanism of Action: Inhibition of Sepiapterin Reductase

The primary pharmacodynamic effect of this compound is the potent and selective inhibition of sepiapterin reductase (SPR).[1] SPR catalyzes the final step in the synthesis of BH4 from GTP. Inhibition of SPR by this compound effectively blocks this pathway, leading to a reduction in the intracellular levels of BH4.[2]

Quantitative Data on SPR Inhibition

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 1.49 nM | Human | Recombinant SPR Enzymatic Assay | [1] |

Pharmacodynamic Effects

The reduction of BH4 levels by this compound underlies its therapeutic effects, primarily in the domains of analgesia and immunomodulation.

Analgesic Effects

Elevated levels of BH4 have been implicated in the pathogenesis of chronic pain. BH4 is an essential cofactor for nitric oxide synthase (NOS) in sensory neurons.[3][4][5][6] Increased BH4 leads to enhanced NOS activity and subsequent production of nitric oxide (NO), a key signaling molecule in neuronal sensitization and pain transmission. By reducing BH4 levels, this compound attenuates NOS-mediated signaling in sensory neurons, thereby producing an analgesic effect.[2] Notably, this compound has been shown to alleviate inflammatory joint pain in rodent models without exhibiting significant anti-inflammatory properties, suggesting a direct effect on pain signaling pathways.[7]

Immunomodulatory Effects

BH4 is essential for the proliferation of T-lymphocytes.[8] Activated T-cells upregulate the BH4 synthesis pathway to support their metabolic needs during clonal expansion. This compound has been shown to effectively block the proliferation of human CD4+ T-cells at low doses, highlighting its potential as an immunomodulatory agent for autoimmune and inflammatory conditions.[1]

Quantitative Pharmacodynamic and Pharmacokinetic Data

A summary of the available quantitative data for this compound is presented below.

| Parameter | Value | Species | Notes | Reference |

| IC50 (SPR) | 1.49 nM | Human | Enzymatic assay with recombinant protein. | [1] |

| Pharmacokinetics | ||||

| Tmax | ~1 hour | Mouse | Following oral administration. | |

| T1/2 | ~4 hours | Mouse | Following oral administration. | |

| Biomarker | Increased Sepiapterin | Mouse, Human | Elevated plasma and urinary sepiapterin levels serve as a sensitive and specific biomarker for SPR inhibition. | [7] |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the pharmacodynamics of this compound are provided below.

Sepiapterin Reductase (SPR) Enzymatic Inhibition Assay

This assay is designed to determine the in vitro potency of this compound against recombinant SPR.

Materials:

-

Recombinant human sepiapterin reductase (SPR)

-

Sepiapterin

-

NADPH

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.4)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 420 nm

Procedure:

-

Prepare a dilution series of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, NADPH, and the this compound dilutions (or DMSO for control wells).

-

Add recombinant SPR to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding sepiapterin to each well.

-

Immediately begin monitoring the decrease in absorbance at 420 nm, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates for each this compound concentration.

-

Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

T-Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of activated T-lymphocytes.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T-cells

-

RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin

-

Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

-

This compound (dissolved in DMSO)

-

Cell proliferation dye (e.g., CFSE) or a reagent for measuring cell viability (e.g., MTT, CellTiter-Glo)

-

96-well cell culture plate

-

Flow cytometer or microplate reader

Procedure:

-

Isolate PBMCs or CD4+ T-cells from healthy donor blood.

-

If using a proliferation dye, label the cells with CFSE according to the manufacturer's protocol.

-

Seed the cells in a 96-well plate at an appropriate density.

-

Add a dilution series of this compound (or DMSO for control) to the wells.

-

Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies. Include unstimulated control wells.

-

Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.

-

Assess cell proliferation:

-

CFSE: Harvest the cells, stain with cell surface markers if desired (e.g., CD4), and analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE dye.

-

Viability Reagent: Add the MTT or CellTiter-Glo reagent to the wells and measure the absorbance or luminescence according to the manufacturer's instructions.

-

-

Calculate the percentage of inhibition of proliferation for each this compound concentration and determine the EC50 value.

Signaling Pathways and Visualizations

The pharmacodynamic effects of this compound can be visualized through the following signaling pathways.

BH4 Synthesis and SPR Inhibition

This diagram illustrates the de novo synthesis pathway of tetrahydrobiopterin (BH4) and the point of inhibition by this compound.

Caption: this compound inhibits Sepiapterin Reductase (SPR), the final enzyme in BH4 synthesis.

Downstream Signaling in Neuronal Sensitization

This diagram shows how this compound's inhibition of BH4 synthesis leads to reduced neuronal sensitization and pain.

Caption: this compound reduces BH4, decreasing NOS activity and neuronal sensitization.

T-Cell Proliferation Pathway

This diagram illustrates the requirement of BH4 for T-cell proliferation and how this compound can inhibit this process.

Caption: this compound inhibits BH4 synthesis, impairing mitochondrial function and T-cell proliferation.

Conclusion

This compound is a novel, potent inhibitor of sepiapterin reductase with promising pharmacodynamic properties for the treatment of pain and autoimmune disorders. Its clear mechanism of action, quantifiable effects on BH4 synthesis, and demonstrable efficacy in preclinical models make it a compelling candidate for further drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other SPR inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction between Neuronal Nitric-Oxide Synthase and Tetrahydrobiopterin Revisited: Studies on the Nature and Mechanism of Tight Pterin Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydrobiopterin and Nitric Oxide Synthase Recouplers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The metabolite BH4 controls T–cell proliferation in autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]

QM385: A Potent and Selective Chemical Probe for Sepiapterin Reductase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

QM385 is a highly potent and specific small molecule inhibitor of sepiapterin (B94604) reductase (SPR), a critical enzyme in the de novo and salvage pathways of tetrahydrobiopterin (B1682763) (BH4) biosynthesis. As an essential cofactor for several key enzymes, including aromatic amino acid hydroxylases and nitric oxide synthases, BH4 plays a crucial role in various physiological processes. Dysregulation of BH4 levels has been implicated in a range of diseases, including immunological disorders, inflammatory conditions, and pain. This compound has emerged as a valuable chemical probe to investigate the biological functions of SPR and to explore its therapeutic potential as a target for drug discovery. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, pharmacokinetic properties, and detailed experimental protocols.

Data Presentation

Biochemical and Cellular Activity

| Parameter | Value | Species | Assay Type | Reference |

| IC50 (SPR) | 1.49 nM | Not Specified | Biochemical | [1] |

| IC50 (BH4 levels) | 35 nM | Mouse | Anti-CD3/28-stimulated splenocytes | Not explicitly cited |

| IC50 (BH4 levels) | 74 nM | Human | Anti-CD3/28-stimulated PBMCs | Not explicitly cited |

In Vivo Pharmacokinetics (Mouse)

| Parameter | Value | Route of Administration | Vehicle | Reference |

| Tmax | 1 hour | Oral | 0.5% TWEEN 80/5% carboxymethyl cellulose (B213188) in 0.9% saline | [2] |

| T1/2 | 4 hours | Oral | 0.5% TWEEN 80/5% carboxymethyl cellulose in 0.9% saline | [2] |

In Vivo Efficacy (Mouse Models)

| Model | Dosing Regimen | Effect | Reference |

| Ovalbumin-induced airway allergic inflammation | Oral, 3 days | Markedly reduced inflammatory T cells and eosinophils | [3] |

| House dust mite (HDM) airway allergic inflammation | Oral, 3 days | Markedly reduced inflammatory T cells and eosinophils | [3] |

| Collagen antibody-induced arthritis (CAIA) | 0.3 mg/kg - 3 mg/kg (p.o.), twice daily for 3 days | Dose-dependent reduction in pain hypersensitivity; no effect on inflammation | [2] |

Note: While this compound is stated to be highly specific, comprehensive public data on its selectivity against a broad panel of other reductases (e.g., DHFR, AKR1B1) and kinases is not currently available.

Experimental Protocols

Sepiapterin Reductase (SPR) Inhibition Assay

This protocol is adapted from standard spectrophotometric assays for SPR activity.

Materials:

-

Recombinant human SPR

-

This compound

-

Sepiapterin

-

NADPH

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in DMSO to create a range of concentrations.

-

In a 96-well plate, add the following to each well:

-

Potassium phosphate buffer

-

NADPH (final concentration, e.g., 100 µM)

-

This compound or DMSO (vehicle control) at various concentrations.

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding sepiapterin (final concentration, e.g., 50 µM) to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for assessing the engagement of this compound with SPR in a cellular context.

Materials:

-

Cells expressing SPR (e.g., activated T cells, relevant cell line)

-

This compound

-

Complete cell culture medium

-

PBS (phosphate-buffered saline)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-SPR antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

PCR tubes or 96-well PCR plate

-

Thermal cycler or heating block

-

Centrifuge

Procedure:

-

Culture cells to the desired density.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in complete medium.

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Aliquot the cell suspension into PCR tubes or a PCR plate.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Transfer the supernatant to new tubes and determine the protein concentration.

-

Analyze the samples by SDS-PAGE and Western blotting using an anti-SPR antibody to detect the amount of soluble SPR at each temperature.

-

Quantify the band intensities and plot them against the temperature for both vehicle- and this compound-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

In Vivo Efficacy Study in a Mouse Model of Inflammatory Arthritis

This protocol is based on the collagen antibody-induced arthritis (CAIA) model.

Materials:

-

BALB/c mice

-

Collagen antibody cocktail

-

Lipopolysaccharide (LPS)

-

This compound

-

Vehicle (e.g., 0.5% TWEEN 80/5% carboxymethyl cellulose in 0.9% saline)

-

Equipment for oral gavage

-

Calipers for measuring paw thickness

-

Equipment for assessing pain sensitivity (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)

Procedure:

-

Induce arthritis in mice by administering a collagen antibody cocktail intravenously or intraperitoneally on day 0.

-

On day 3, administer LPS intraperitoneally to synchronize and enhance the inflammatory response.

-

Beginning on a predetermined day post-induction (e.g., day 7), administer this compound or vehicle orally at the desired dose(s) (e.g., 0.3, 1, 3 mg/kg) twice daily for a specified duration (e.g., 3 days).

-

Monitor the mice daily for clinical signs of arthritis, including paw swelling (measured with calipers) and clinical score.

-

Assess pain-related behaviors, such as mechanical allodynia and thermal hyperalgesia, at baseline and at various time points after treatment.

-

At the end of the study, mice can be euthanized, and tissues (e.g., paws, plasma) can be collected for biomarker analysis (e.g., sepiapterin levels to confirm target engagement).

-

Analyze the data to determine the effect of this compound on inflammation and pain.

Mandatory Visualization

Caption: The role of Sepiapterin Reductase (SPR) in the de novo and salvage pathways of Tetrahydrobiopterin (BH4) synthesis and its inhibition by this compound.

Caption: A stepwise workflow for the comprehensive evaluation of this compound as a chemical probe for sepiapterin reductase.

Caption: The logical progression from identifying the need for an SPR probe to the validation and application of this compound in research.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of QM385 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

QM385 is a potent and selective inhibitor of sepiapterin (B94604) reductase (SPR), a key enzyme in the de novo synthesis pathway of tetrahydrobiopterin (B1682763) (BH4).[1] BH4 is an essential cofactor for several enzymes, including those involved in the synthesis of neurotransmitters and nitric oxide. Dysregulation of the BH4 pathway has been implicated in various pathological conditions, including autoimmune diseases, inflammatory pain, and cancer. By inhibiting SPR, this compound effectively reduces the production of BH4, thereby modulating downstream cellular processes such as T-cell proliferation.[2] These application notes provide a comprehensive protocol for the in vivo administration of this compound to mice via oral gavage, including details on vehicle preparation, dosing, and relevant experimental workflows.

Mechanism of Action: Inhibition of Tetrahydrobiopterin (BH4) Synthesis